3-(Pyrazin-2-YL)propanal

Medicinal Chemistry Fragment-Based Drug Design Heterocyclic SAR

3-(Pyrazin-2-YL)propanal (CAS 357647-48-4; IUPAC: 3-pyrazin-2-ylpropanal) is a heterocyclic aldehyde building block with molecular formula C₇H₈N₂O and molecular weight 136.15 g·mol⁻¹. The compound consists of a pyrazine ring (a 1,4-diazine) linked via a three-carbon methylene spacer to a terminal aldehyde group.

Molecular Formula C7H8N2O
Molecular Weight 136.15 g/mol
Cat. No. B13614939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyrazin-2-YL)propanal
Molecular FormulaC7H8N2O
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESC1=CN=C(C=N1)CCC=O
InChIInChI=1S/C7H8N2O/c10-5-1-2-7-6-8-3-4-9-7/h3-6H,1-2H2
InChIKeyVSPHZLCSYRWADW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Pyrazin-2-YL)propanal for Scientific Procurement: Compound Identity and Core Characteristics


3-(Pyrazin-2-YL)propanal (CAS 357647-48-4; IUPAC: 3-pyrazin-2-ylpropanal) is a heterocyclic aldehyde building block with molecular formula C₇H₈N₂O and molecular weight 136.15 g·mol⁻¹ [1]. The compound consists of a pyrazine ring (a 1,4-diazine) linked via a three-carbon methylene spacer to a terminal aldehyde group [1]. Computed physicochemical properties include an XLogP3 of −0.4, topological polar surface area (TPSA) of 42.9 Ų, zero H-bond donors, and three H-bond acceptors [1]. These properties position it as a polar, moderately hydrophilic intermediate with dual nitrogen coordination potential and an electrophilic aldehyde handle, making it a versatile scaffold for medicinal chemistry, agrochemical synthesis, and fragrance development [1][2].

Polar heterocyclic aldehyde with dual N-coordination potential for fragment-based design
Enables reductive amination, Wittig, and hydrazone chemistries without pre-activation
Supports scaffold-hopping from pyridine analogs due to higher H-bond acceptor count

Why 3-(Pyrazin-2-YL)propanal Cannot Be Generically Substituted: Structural and Electronic Differentiation from Closest Analogs


3-(Pyrazin-2-YL)propanal occupies a narrow intersection of structural features—pyrazine ring electronics, a three-carbon spacer, and a terminal aldehyde—that each individually modulate reactivity, polarity, and biological recognition. Substituting the pyrazine ring with pyridine (as in 3-(pyridin-2-yl)propanal) removes one H-bond acceptor and raises lipophilicity by ~0.8 logP units, altering both solubility and target engagement profiles [1][2]. Shortening the spacer to zero carbons (pyrazine-2-carboxaldehyde) places the electrophilic aldehyde in direct conjugation with the electron-deficient ring, markedly changing its reactivity toward nucleophiles [2]. Oxidation to the carboxylic acid (3-(pyrazin-2-yl)propanoic acid) or reduction to the alcohol (3-(pyrazin-2-yl)propan-1-ol) eliminates the aldehyde handle entirely, closing off reductive amination, Wittig, and hydrazone-forming chemistries [2]. Extending the chain by one carbon (4-(pyrazin-2-yl)butanal) alters conformational sampling and the distance between the heterocycle and the reactive terminus [1]. No single in-class analog simultaneously preserves all three differentiating features. Direct quantitative comparative studies are notably scarce in the open literature; the differential evidence that follows is therefore built from computed property comparisons, well-established class-level principles of pyrazine chemistry, and documented patent usage patterns, with evidence strength explicitly tagged in each case.

Pyridine analog

Lacks one H-bond acceptor and increases lipophilicity by ~0.9 logP units, which may alter solubility and target engagement profiles.

Oxidized/reduced forms

Alcohol or acid analogs remove the aldehyde handle, closing reductive amination, Wittig, and hydrazone reactions entirely.

Chain-length variants

Zero-carbon or four-carbon spacers shift conjugation and conformational flexibility, potentially altering reactivity and binding entropy.

Quantitative Differentiation Evidence for 3-(Pyrazin-2-YL)propanal Versus Closest Analog Candidates


Pyrazine vs. Pyridine Ring Electronics: H-Bond Acceptor Count and Lipophilicity Differentiation

The pyrazine ring in 3-(pyrazin-2-yl)propanal provides three H-bond acceptor sites (two ring nitrogens plus the aldehyde oxygen) versus only two H-bond acceptors in the pyridine analog 3-(pyridin-2-yl)propanal (one ring nitrogen plus the aldehyde oxygen). This difference is quantitatively captured by computed H-bond acceptor counts: 3 for the target compound vs. 2 for the pyridine comparator [1][2]. Additionally, the target compound's XLogP3 of −0.4 reflects measurably higher polarity than the pyridine analog (estimated XLogP3 ~0.5), a difference of approximately 0.9 logP units. This alters both aqueous solubility and passive membrane permeability in predictable directions [1].

Pyrazine vs. Pyridine Electronics
Reported
Δ H-bond acceptors = +1; Δ XLogP3 ≈ −0.9
Additional acceptor and higher polarity may support binding in polar pockets
Computed properties; no experimental comparison available
Medicinal Chemistry Fragment-Based Drug Design Heterocyclic SAR

Aldehyde Oxidation State: Functional Group Versatility vs. Alcohol and Acid Analogs

The terminal aldehyde of 3-(pyrazin-2-yl)propanal enables three distinct synthetic transformation classes that are unavailable to its reduced (alcohol) or oxidized (acid) analogs: (1) reductive amination to secondary/tertiary amines, (2) Wittig/Horner-Wadsworth-Emmons olefination to α,β-unsaturated carbonyls, and (3) hydrazone/oxime formation for bioconjugation. The alcohol analog 3-(pyrazin-2-yl)propan-1-ol (CAS 169339-30-4, MW 138.17) is limited to O-functionalization (etherification, esterification, oxidation to the aldehyde), while the acid analog 3-(pyrazin-2-yl)propanoic acid (CAS 6705-34-6, MW 152.15) primarily undergoes amide coupling and esterification. The aldehyde thus represents the maximally versatile oxidation state for divergent library synthesis from a single building block [1].

Aldehyde Oxidation State Utility
Class-level
≥5 transformation classes (vs. ~3 for alcohol/acid)
Aldehyde maximizes synthetic optionality for parallel SAR exploration
Based on standard functional group interconversion analysis
Synthetic Chemistry Building Block Utility Medicinal Chemistry

Chain-Length Optimization: Three-Carbon Spacer vs. Zero-Carbon and Four-Carbon Analogs

The three-carbon propanal spacer in 3-(pyrazin-2-yl)propanal provides a critical balance between conformational flexibility and electronic insulation from the pyrazine ring. Pyrazine-2-carboxaldehyde (CAS 5780-66-5, MW 108.1, C₅H₄N₂O) places the aldehyde directly on the ring, resulting in conjugation that reduces electrophilicity at the carbonyl carbon and restricts the aldehyde to a coplanar orientation (rotatable bond count = 1). In contrast, 4-(pyrazin-2-yl)butanal (CAS 357647-49-5, MW 150.18, C₈H₁₀N₂O) introduces a four-carbon chain with rotatable bond count = 4, increasing entropic penalties upon binding while adding lipophilicity (estimated ΔXLogP3 ≈ +0.5 vs. target). The target compound's rotatable bond count of 3 and heavy atom count of 10 represent an intermediate profile between the constrained zero-carbon analog and the more flexible four-carbon analog [1][2].

Chain-Length Optimization
Reported
Rotatable bonds: 3 (target) vs. 1 (C0) / 4 (C4)
Three-carbon spacer may balance ring engagement and aldehyde reactivity
Computed metrics; experimental conformational data lacking
Conformational Analysis Scaffold Design Linker Optimization

Patent Footprint: Documented Utility as a Pharmaceutical Intermediate Versus Less-Cited Analogs

3-(Pyrazin-2-yl)propanal and its immediate derivatives appear in multiple patent families as intermediates for therapeutically relevant pyrazine compounds. Specifically, the 3-(pyrazin-2-yl)propanoyl moiety is embedded in cannabinoid receptor 2 (CB2) agonist scaffolds disclosed in US9403808B2, where the propanal-derived linker contributes to optimal spacing between the pyrazine core and downstream pharmacophoric elements [1]. Additionally, compounds incorporating the 3-(pyrazin-2-yl)propanoyl substructure have been profiled in BindingDB with Ki values as low as 220 nM against the human CRTH2 receptor (prostaglandin D2 receptor 2), demonstrating that the pyrazinyl-propanal scaffold can yield biologically active molecules [2]. The closely related 4-(pyrazin-2-yl)butanal (CAS 357647-49-5) has a substantially smaller patent footprint in the accessible literature. This differential patent citation density suggests greater demonstrated utility for the three-carbon analog in pharmaceutical development programs.

Patent & Bioactivity Footprint
Reported
Derivative Ki = 220 nM at CRTH2; present in CB2 agonist patents
Demonstrates prior use in GPCR-targeted research programs
Patent and public binding database evidence; no direct comparator data
Pharmaceutical Intermediates Patent Analysis Drug Discovery

Recommended Application Scenarios for 3-(Pyrazin-2-YL)propanal Based on Differentiated Evidence


Medicinal Chemistry Fragment Libraries Requiring Dual H-Bond Acceptor Heterocycles

When constructing fragment libraries for screening campaigns against targets with polar binding pockets, 3-(pyrazin-2-yl)propanal offers a measurable advantage over pyridine-based analogs: three H-bond acceptor sites (vs. two for pyridine) and an XLogP3 of −0.4 (vs. ~0.5 for pyridine), providing higher polarity and additional nitrogen-mediated interactions. The aldehyde handle simultaneously enables rapid fragment elaboration via reductive amination or Wittig chemistry without requiring pre-functionalization [1][2]. This scenario is supported by the compound's presence in patent families targeting GPCRs such as CB2, where the pyrazine core's electronic properties contribute to receptor subtype selectivity [3].

Divergent Library Synthesis from a Single Aldehyde Building Block

For medicinal chemistry teams seeking to maximize SAR output from a single procurement decision, the aldehyde oxidation state of 3-(pyrazin-2-yl)propanal enables ≥5 distinct transformation classes, compared to approximately 3 each for the corresponding alcohol or acid analogs. This includes one-step access to secondary amines (via reductive amination), α,β-unsaturated carbonyls (via Wittig/HWE), secondary alcohols (via Grignard addition), hydrazones (for bioconjugation), and β-hydroxy carbonyls (via aldol). Procuring the aldehyde rather than the alcohol or acid eliminates the need for a separate oxidation step, reducing step count and overall synthetic burden in parallel chemistry campaigns [2].

Scaffold-Hopping and Bioisostere Replacement Programs Involving Pyridine-to-Pyrazine Switches

When a lead series contains a 3-(pyridin-2-yl)propanal or analogous pyridine scaffold and SAR data suggest that increased polarity or an additional H-bond acceptor would improve potency or selectivity, 3-(pyrazin-2-yl)propanal serves as a direct heterocyclic isostere. The quantitative lipophilicity shift (ΔXLogP3 ≈ −0.9 vs. pyridine analog) and additional H-bond acceptor (Δ = +1) provide a predictable physicochemical trajectory for scaffold-hopping. The three-carbon spacer length is preserved, ensuring that geometric relationships between the heterocycle and the pendant aldehyde/derived functional group remain comparable [1].

Agrochemical Intermediate Synthesis Requiring Heterocyclic Aldehydes with Moderate Polarity

Pyrazine derivatives have documented utility as fungicides, insecticides, and plant growth regulators. The intermediate polarity of 3-(pyrazin-2-yl)propanal (XLogP3 = −0.4, TPSA = 42.9 Ų) positions it between highly polar pyrazine acids (e.g., 3-(pyrazin-2-yl)propanoic acid) and more lipophilic alkylpyrazines, potentially offering favorable translocation properties in planta. The aldehyde functionality provides a reactive handle for condensation with hydrazines, hydroxylamines, or active methylene compounds to generate agrochemical candidates. This scenario derives from class-level pyrazine agrochemical precedent documented in The Pyrazines reference work [2].

Application
Selection Property
Validation Focus
Fragment Library Construction
H-bond acceptor count and polarity
Binding interactions in polar pockets
Divergent Library Synthesis
Aldehyde functional group versatility
Synthetic transformation scope
Scaffold-Hopping (Pyridine→Pyrazine)
Physicochemical trajectory vs. pyridine lead
Potency/selectivity shift upon heterocycle replacement
Agrochemical Intermediate Synthesis
Moderate polarity and TPSA profile
Translocation and reactivity in planta models
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